(Z)-2-(Azepan-2-ylidene)-2-cyanoacetamide
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Overview
Description
(Z)-2-(Azepan-2-ylidene)-2-cyanoacetamide is a chemical compound that belongs to the class of azepane derivatives. Azepane is a seven-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Azepan-2-ylidene)-2-cyanoacetamide typically involves the reaction of azepane derivatives with cyanoacetamide under specific conditions. The reaction may require the presence of a base or a catalyst to facilitate the formation of the desired product. Common solvents used in the reaction include ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Azepan-2-ylidene)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(Azepan-2-ylidene)-2-cyanoacetamide can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology
The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It could be studied for its effects on different biological pathways and targets.
Medicine
In medicinal chemistry, this compound may be explored for its therapeutic potential. It could be investigated for its efficacy in treating specific diseases or conditions.
Industry
In the industrial sector, the compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(Azepan-2-ylidene)-2-cyanoacetamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound, a seven-membered nitrogen-containing ring.
Cyanoacetamide: A related compound with a cyano group and an amide group.
Uniqueness
(Z)-2-(Azepan-2-ylidene)-2-cyanoacetamide is unique due to its specific structure, which combines the azepane ring with a cyanoacetamide moiety. This combination may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(azepan-2-ylidene)-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-6-7(9(11)13)8-4-2-1-3-5-12-8/h12H,1-5H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBSPSWJXGJECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)N)NCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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